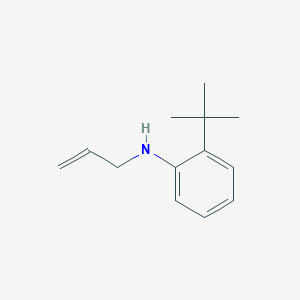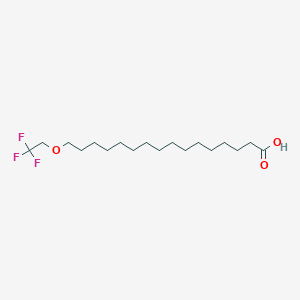
16-(2,2,2-Trifluoroethoxy)hexadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-(2,2,2-Trifluoroethoxy)hexadecanoic acid is a synthetic organic compound characterized by the presence of a trifluoroethoxy group attached to a hexadecanoic acid backbone. This compound is notable for its unique chemical structure, which includes a trifluoromethyl group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16-(2,2,2-Trifluoroethoxy)hexadecanoic acid typically involves the reaction of hexadecanoic acid with 2,2,2-trifluoroethanol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the esterification process. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
16-(2,2,2-Trifluoroethoxy)hexadecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetic acid, while reduction can produce hexadecanol.
Scientific Research Applications
16-(2,2,2-Trifluoroethoxy)hexadecanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role in lipid metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of novel pharmaceuticals.
Mechanism of Action
The mechanism of action of 16-(2,2,2-Trifluoroethoxy)hexadecanoic acid involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biochemical pathways, leading to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
Hexadecanoic acid: Lacks the trifluoroethoxy group, resulting in different chemical and physical properties.
2,2,2-Trifluoroethanol: Contains the trifluoroethoxy group but lacks the long carbon chain of hexadecanoic acid.
Uniqueness
16-(2,2,2-Trifluoroethoxy)hexadecanoic acid is unique due to the presence of both a long carbon chain and a trifluoroethoxy group. This combination imparts distinct chemical properties, such as increased lipophilicity and altered reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
144557-05-1 |
|---|---|
Molecular Formula |
C18H33F3O3 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
16-(2,2,2-trifluoroethoxy)hexadecanoic acid |
InChI |
InChI=1S/C18H33F3O3/c19-18(20,21)16-24-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-17(22)23/h1-16H2,(H,22,23) |
InChI Key |
WJDREDUVGGDVNO-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCCC(=O)O)CCCCCCCOCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


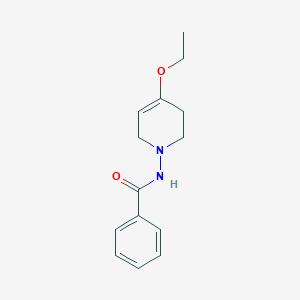
![1-(3-Aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B12562854.png)
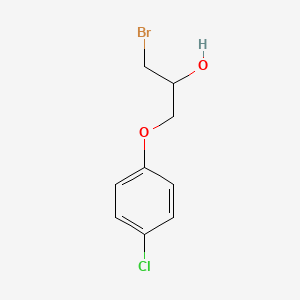
![1-(3-Aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B12562869.png)
![5-Bromo-1,3-dimethyl-2-[(octan-2-yl)oxy]benzene](/img/structure/B12562876.png)

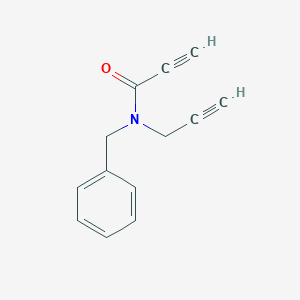
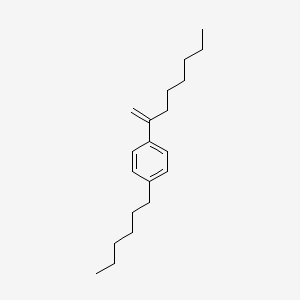
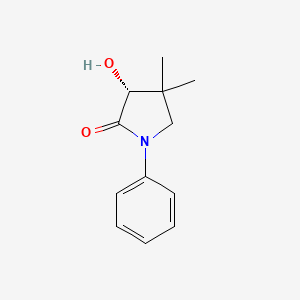
![1-Bromo-4-[2-(4-chlorophenyl)ethenesulfonyl]benzene](/img/structure/B12562914.png)
![N-[3-(Triethoxysilyl)propyl]-9H-carbazole-9-carboxamide](/img/structure/B12562922.png)

![1,3-Benzodioxole, 5-[(1R)-1-isocyanatobutyl]-](/img/structure/B12562935.png)
